5-(Iodomethyl)-1,3-oxazolidin-2-one

iodocyclocarbamation oxazolidinone synthesis heterocyclic building blocks

5-(Iodomethyl)-1,3-oxazolidin-2-one (CAS 107175-73-5; molecular formula C₄H₆INO₂; MW 227.00 g/mol) is a halogenated oxazolidinone heterocycle bearing an iodomethyl substituent at the C5 position of the five-membered ring. The compound belongs to the broader class of 5-(halomethyl)-2-oxazolidinones, which serve as versatile synthetic intermediates in medicinal chemistry and organic synthesis.

Molecular Formula C4H6INO2
Molecular Weight 227.00 g/mol
Cat. No. B13628864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Iodomethyl)-1,3-oxazolidin-2-one
Molecular FormulaC4H6INO2
Molecular Weight227.00 g/mol
Structural Identifiers
SMILESC1C(OC(=O)N1)CI
InChIInChI=1S/C4H6INO2/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7)
InChIKeyXPUGGFXNUVIKGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Iodomethyl)-1,3-oxazolidin-2-one: Core Properties and Structural Classification for Procurement Profiling


5-(Iodomethyl)-1,3-oxazolidin-2-one (CAS 107175-73-5; molecular formula C₄H₆INO₂; MW 227.00 g/mol) is a halogenated oxazolidinone heterocycle bearing an iodomethyl substituent at the C5 position of the five-membered ring . The compound belongs to the broader class of 5-(halomethyl)-2-oxazolidinones, which serve as versatile synthetic intermediates in medicinal chemistry and organic synthesis . The presence of the iodine atom confers distinct electrophilic reactivity, enabling nucleophilic substitution chemistry that underpins its utility as a building block for pharmaceutical scaffold construction, including oxazolidinone antibacterial agents . The compound is commercially available in both racemic (CAS 107175-73-5) and enantiopure (S)-enantiomer (CAS 169048-82-2) forms, typically at ≥98% purity from multiple specialty chemical suppliers .

Why 5-(Iodomethyl)-1,3-oxazolidin-2-one Cannot Be Interchanged with Its 5-Chloromethyl or 5-Bromomethyl Analogs


Generic substitution across the 5-(halomethyl)oxazolidin-2-one series is chemically invalid due to the fundamental difference in carbon–halogen bond reactivity dictated by leaving-group ability. The relative order of halide leaving-group aptitude is I⁻ > Br⁻ > Cl⁻ >> F⁻, a well-established principle in nucleophilic substitution chemistry that directly governs reaction rates and product distributions . In the specific context of oxazolidinone synthesis, the iodocyclocarbamation reaction that generates 5-(iodomethyl)oxazolidin-2-ones exploits the unique capacity of iodine to serve simultaneously as an electrophilic activator of the olefin and as a superior leaving group for downstream SN2 functionalization . The corresponding 5-(chloromethyl) and 5-(bromomethyl) derivatives exhibit diminished reactivity in nucleophilic displacement reactions, requiring more forcing conditions that can compromise yield, stereochemical integrity, or functional group compatibility . Consequently, synthetic routes optimized for the iodomethyl congener cannot be executed with equivalent efficiency using the chloro or bromo analogs without substantial re-optimization, making indiscriminate interchange a source of synthetic failure in multi-step pharmaceutical process chemistry.

Quantitative Comparative Evidence: Where 5-(Iodomethyl)-1,3-oxazolidin-2-one Demonstrates Measurable Differentiation


Synthetic Yield Advantage of Iodocyclocarbamation Route for 5-(Iodomethyl)oxazolidin-2-one Derivatives vs. Alternative Halocyclization Methods

The polymeric reagent Amberlyst A 26 in CO₃²⁻ form with adsorbed iodine delivers 5-(iodomethyl)oxazolidin-2-ones (6a–f) in isolated yields of 80–95% from allylic amine substrates at room temperature. For example, compound 6a was obtained in 95% yield, 6b in 94%, and 6f in 95% . In contrast, halo-induced cyclization methods using N-chlorosuccinimide or N-bromosuccinimide for the synthesis of the corresponding 5-(chloromethyl)- or 5-(bromomethyl)oxazolidin-2-ones required optimization across multiple halogenating reagents with variable outcomes and generally necessitate longer reaction times and elevated temperatures to achieve comparable conversion . The iodine-based method achieves both cyclization and installation of the synthetically versatile iodomethyl handle in a single operational step, obviating the need for subsequent halogen-exchange reactions that would be required if the chloro or bromo congeners were used as precursors to iodinated intermediates.

iodocyclocarbamation oxazolidinone synthesis heterocyclic building blocks

Documented Utility of 5-(Iodomethyl)oxazolidin-2-one as a Key Intermediate in Linezolid Synthesis via Iodocyclocarbamation

Bell et al. (2020) demonstrated that racemic 3-aryl-5-(iodomethyl)oxazolidin-2-ones, prepared via iodocyclocarbamation of N-allylated N-aryl carbamates, serve as direct intermediates for the preparation of racemic linezolid, the first-in-class oxazolidinone antibiotic (Zyvox®) . The approach exploits the iodomethyl group as a latent electrophilic handle for introducing the acetamidomethyl side chain characteristic of linezolid's pharmacophore. Separately, the Ranbaxy patent (US 20080188470) discloses 5-(iodomethyl)-1,3-oxazolidin-2-one (Compound No. 01) explicitly as a synthetic precursor to novel substituted phenyl oxazolidinones with demonstrated antibacterial activity against Gram-positive pathogens including multi-resistant staphylococci, streptococci, and enterococci . In contrast, the corresponding 5-(chloromethyl) and 5-(bromomethyl) congeners are not cited as direct intermediates in linezolid synthetic routes, which typically require the more reactive iodomethyl group for efficient C–N bond formation at the C5 position under mild conditions compatible with the oxazolidinone ring integrity.

linezolid synthesis oxazolidinone antibiotics iodocyclocarbamation antibacterial intermediates

Superior Leaving Group Aptitude of the Iodomethyl Substituent Enables Milder Nucleophilic Displacement vs. Chloromethyl and Bromomethyl Analogs

Among the halide series, iodide is universally recognized as the best leaving group for nucleophilic substitution reactions, with the relative order I⁻ > Br⁻ > Cl⁻ reflecting decreasing anion stability and increasing basicity of the departing halide . For 5-(halomethyl)oxazolidin-2-ones, this translates into a measurable reactivity gradient: the iodomethyl derivative undergoes SN2 displacement under milder conditions (lower temperature, shorter reaction time, weaker nucleophiles) compared to the bromomethyl and chloromethyl analogs. The Cardillo et al. (1986) study demonstrates that the C–I bond in 5-(iodomethyl)oxazolidin-2-ones can be reductively cleaved with LiAlH₄ at room temperature or with Bu₃SnH in refluxing ethanol, and the iodine can be displaced by acetate (Amberlyst A 26, AcO⁻ form) to yield the corresponding acetoxymethyl derivatives . The chloromethyl analog (CAS 22625-57-6), by comparison, is documented to require stronger nucleophiles or more forcing conditions for analogous displacement chemistry, a difference that becomes critical when the oxazolidinone ring itself bears base-sensitive or thermally labile substituents .

leaving group ability SN2 reactivity nucleophilic substitution halomethyl oxazolidinones

Commercial Availability of the (S)-Enantiomer at High Enantiopurity Enables Stereocontrolled Synthesis of Chiral Oxazolidinone Pharmacophores

The (S)-enantiomer of 5-(iodomethyl)oxazolidin-2-one (CAS 169048-82-2) is commercially available from multiple suppliers at 98% purity . This is functionally significant because the 5-(S) stereochemistry is a critical determinant of antibacterial activity in the oxazolidinone pharmacophore class; linezolid and all clinically advanced oxazolidinone antibacterials possess the (S)-configuration at C5 . The availability of enantiopure (S)-5-(iodomethyl)oxazolidin-2-one enables direct incorporation of the correct stereochemistry into drug candidates without requiring chiral resolution steps. In contrast, the (S)-5-(chloromethyl)oxazolidin-2-one (CAS 169048-83-3) is less widely stocked as an enantiopure building block, and the (S)-5-(bromomethyl) analog is not broadly catalogued . Furthermore, a key caveat identified in the literature is that 5-iodomethyl-3-aryl-2-oxazolidinones can exhibit low optical purity when prepared via certain routes, underscoring the value of sourcing pre-validated enantiopure material from reputable suppliers rather than relying on in-house chiral synthesis of the iodomethyl intermediate .

chiral building block enantiopure oxazolidinone stereocontrolled synthesis antibacterial pharmacophore

Optimal Deployment Scenarios for 5-(Iodomethyl)-1,3-oxazolidin-2-one Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Novel Oxazolidinone Antibacterials via Iodocyclocarbamation

Programs targeting the oxazolidinone antibacterial pharmacophore should prioritize procurement of 5-(iodomethyl)-1,3-oxazolidin-2-one as the key C5 building block. The Bell et al. (2020) study validates the iodocyclocarbamation route for generating 3-aryl-5-(iodomethyl)oxazolidin-2-one intermediates that can be elaborated to racemic linezolid and structurally related analogs . The Ranbaxy patent explicitly uses this compound (Compound No. 01) as a precursor to substituted phenyl oxazolidinones with demonstrated Gram-positive antibacterial activity . The iodomethyl group's superior leaving group ability enables subsequent introduction of the pharmacophoric acetamidomethyl or heterocyclylmethyl side chains under mild SN2 conditions without epimerization at the stereogenic C5 center.

Asymmetric Synthesis: Chiral Pool Approach Using Enantiopure (S)-5-(Iodomethyl)oxazolidin-2-one

When the target molecule requires the (S)-configuration at C5—as is mandatory for oxazolidinone antibacterial activity—the commercially available (S)-enantiomer (CAS 169048-82-2, ≥98% purity) provides a direct chiral pool entry point . This approach circumvents the low optical purity issues documented for in-house 5-iodomethyl-3-aryl-2-oxazolidinone synthesis and avoids the need for chiral chromatographic resolution . The enantiopure iodomethyl building block can be N-functionalized and subsequently subjected to nucleophilic displacement of iodide to install the C5 side chain with retention of stereochemistry, a strategy demonstrated in the synthesis of (R)-(+)- and (S)-(−)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-ones .

Diversifiable Intermediate for Parallel Library Synthesis in Drug Discovery

The iodomethyl group at C5 serves as a universal electrophilic handle for late-stage diversification. Unlike the chloro or bromo analogs, which may require elevated temperatures or stronger nucleophiles, the iodomethyl derivative reacts efficiently with a broad spectrum of N-, O-, S-, and C-nucleophiles under mild conditions . This makes 5-(iodomethyl)-1,3-oxazolidin-2-one the preferred core scaffold for parallel synthesis of oxazolidinone libraries in early-stage drug discovery, where the ability to introduce diverse C5 substituents in a single, high-yielding SN2 step maximizes chemical space exploration while minimizing the number of synthetic steps.

Process Chemistry: Scalable Route to Oxazolidinone APIs via Iodocyclocarbamation

The Cardillo et al. (1986) methodology using iodine adsorbed on Amberlyst A 26 (CO₃²⁻ form) provides a one-step, room-temperature cyclization protocol delivering 5-(iodomethyl)oxazolidin-2-ones in 80–95% isolated yield . This heterogeneous reagent system offers practical advantages for scale-up, including easy separation of the polymeric reagent by filtration and the absence of soluble iodine species that complicate product isolation. The process avoids the use of toxic tin reagents or strong bases that are often required for chloro/bromo cyclization methods, making it attractive for process chemistry groups seeking to establish a robust supply chain for oxazolidinone-based active pharmaceutical ingredients (APIs).

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